molecular formula C24H30N2O5 B1397749 9H-fluoren-9-ylmethyl N-[(1S)-2-(tert-butoxy)-1-[methoxy(methyl)carbamoyl]ethyl]carbamate CAS No. 439685-19-5

9H-fluoren-9-ylmethyl N-[(1S)-2-(tert-butoxy)-1-[methoxy(methyl)carbamoyl]ethyl]carbamate

Cat. No.: B1397749
CAS No.: 439685-19-5
M. Wt: 426.5 g/mol
InChI Key: NAZGMPRIGILXOT-NRFANRHFSA-N
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Description

This compound is a carbamate derivative featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a tert-butoxy (t-BuO) moiety, and a methoxy(methyl)carbamoyl functional group. The stereochemistry at the chiral center (1S) is critical for its reactivity and interactions in synthetic applications, particularly in peptide synthesis and solid-phase methodologies. The Fmoc group is widely used for temporary amine protection due to its stability under basic conditions and ease of removal via piperidine .

Properties

IUPAC Name

9H-fluoren-9-ylmethyl N-[(2S)-1-[methoxy(methyl)amino]-3-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N2O5/c1-24(2,3)31-15-21(22(27)26(4)29-5)25-23(28)30-14-20-18-12-8-6-10-16(18)17-11-7-9-13-19(17)20/h6-13,20-21H,14-15H2,1-5H3,(H,25,28)/t21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAZGMPRIGILXOT-NRFANRHFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OCC(C(=O)N(C)OC)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC[C@@H](C(=O)N(C)OC)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9H-fluoren-9-ylmethyl N-[(1S)-2-(tert-butoxy)-1-[methoxy(methyl)carbamoyl]ethyl]carbamate typically involves multiple steps starting from fluoren-9-ylmethyl chloroformate and specific tert-butoxy and methoxy substrates. The reaction usually takes place under an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction temperatures are carefully controlled, typically kept at low to room temperatures to ensure the desired selectivity and yield.

Industrial Production Methods

On an industrial scale, the production of this compound requires stringent conditions to ensure high purity and yield. This often involves the use of automated synthesis machinery to control the reaction conditions precisely. The final product is then purified using techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

9H-fluoren-9-ylmethyl N-[(1S)-2-(tert-butoxy)-1-[methoxy(methyl)carbamoyl]ethyl]carbamate undergoes several types of chemical reactions including:

  • Oxidation: It can be oxidized under specific conditions to form new products with additional functional groups.

  • Reduction: Reduction reactions can convert it into simpler molecules, often for the purpose of further derivatization.

  • Substitution: It can participate in nucleophilic substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used with this compound include strong oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions often use bases or acids to catalyze the reaction.

Major Products

Major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxyl or carboxyl derivatives, while reduction may result in the removal of protective groups, exposing reactive sites.

Scientific Research Applications

9H-fluoren-9-ylmethyl N-[(1S)-2-(tert-butoxy)-1-[methoxy(methyl)carbamoyl]ethyl]carbamate finds applications in various scientific fields:

  • Chemistry: It is used as a protecting group in peptide synthesis due to its stability and easy removal under mild conditions.

  • Biology: It can be used in the design of enzyme inhibitors, probing biological pathways.

  • Medicine: Its derivatives may be explored for drug development, particularly for their potential roles as prodrugs.

  • Industry: It finds applications in materials science, particularly in the production of specialized polymers.

Mechanism of Action

The mechanism of action for 9H-fluoren-9-ylmethyl N-[(1S)-2-(tert-butoxy)-1-[methoxy(methyl)carbamoyl]ethyl]carbamate involves its ability to interact with various molecular targets, primarily through its carbamate functional group. This allows it to form stable intermediates which can then be further manipulated chemically or biologically. The tert-butoxy and methoxy(methyl)carbamoyl groups play crucial roles in protecting reactive sites, making it versatile in synthetic applications.

Comparison with Similar Compounds

Structural Features

Table 1: Key Structural Differences

Compound Name Key Functional Groups Stereochemistry Reference ID
9H-Fluoren-9-ylmethyl N-[(1S)-2-(tert-butoxy)-1-[methoxy(methyl)carbamoyl]ethyl]carbamate Fmoc, tert-butoxy, methoxy(methyl)carbamoyl (1S)
(9H-Fluoren-9-yl)methyl (S)-(1-(6-methoxynaphthalen-2-yl)ethyl)carbamate Fmoc, methoxynaphthyl (S)
(9H-Fluoren-9-yl)methyl (S)-(1-amino-1-thioxopropan-2-yl)carbamate (8) Fmoc, thioamide (S)
tert-Butyl N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-serinate Fmoc, tert-butyl ester, serine backbone (L)
(9H-Fluoren-9-yl)methyl (5-amino-2-(((tert-butyldiphenylsilyl)oxy)methyl)benzyl)(methyl)carbamate Fmoc, tert-butyldiphenylsilyl, benzyl N/A
  • Methoxynaphthyl vs. tert-Butoxy: The methoxynaphthyl group in confers aromaticity and planar rigidity, enhancing π-π stacking interactions, whereas the tert-butoxy group in the target compound improves steric protection and solubility in nonpolar solvents .
  • Thioamide vs. Carbamate : The thioamide in compound (8) increases hydrogen-bond acceptor strength compared to the carbamate group, influencing stability in acidic conditions.
  • Bulky Substituents : The tert-butyldiphenylsilyl group in introduces significant steric hindrance, reducing reaction rates in nucleophilic substitutions compared to the methoxy(methyl)carbamoyl group.
Physical Properties

Table 2: Comparative Physical Data

Compound Name Melting Point (°C) Solubility Molecular Weight (g/mol) Reference ID
Target Compound Not reported DCM, DMF, THF 383.48
(9H-Fluoren-9-yl)methyl (S)-(1-amino-1-thioxopropan-2-yl)carbamate (8) 65.2–66.1 DMSO, DMF 340.40
Methyl (S)-3-(2-((benzyloxy)carbonyl)amino)-3-phenylpropanethioamido)propanoate (9) 188.2–190.0 Ethanol, Chloroform 414.51
(9H-Fluoren-9-yl)methyl ((2R,3R)-3-(tert-butoxy)-1-hydroxybutan-2-yl)carbamate Not reported Methanol, Ethyl Acetate 383.48
  • Melting Points : Thioamide derivatives (e.g., compound 8 ) exhibit lower melting points than carbamates, likely due to reduced crystallinity from weaker intermolecular forces.
  • Solubility: The tert-butoxy group in the target compound enhances solubility in nonpolar solvents like dichloromethane (DCM), contrasting with the polar DMSO solubility of thioamide derivatives .
Chemical Reactivity
  • Fmoc Deprotection : The target compound’s Fmoc group is cleaved under basic conditions (e.g., piperidine), similar to other Fmoc-protected amines .
  • Stability of tert-Butoxy : The tert-butoxy group is acid-labile, unlike the methoxynaphthyl group in , which requires harsher conditions for removal.
  • Reactivity of Methoxy(methyl)carbamoyl : This group’s electrophilicity facilitates nucleophilic acyl substitutions, whereas the thioamide in undergoes slower reactions due to delocalized electron density.

Biological Activity

9H-Fluoren-9-ylmethyl N-[(1S)-2-(tert-butoxy)-1-[methoxy(methyl)carbamoyl]ethyl]carbamate is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of the compound, supported by research findings, data tables, and case studies.

Chemical Structure

The compound's structure includes a fluorenyl group, which is known to influence its biological properties. The presence of a tert-butoxy group and a carbamate moiety contributes to its pharmacological profile. The molecular formula is C24H30N2O5C_{24}H_{30}N_2O_5.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of compounds derived from the fluorenone nucleus. A study involving various fluorenone derivatives demonstrated significant activity against both bacterial and fungal strains. The compound was tested against Staphylococcus aureus, Escherichia coli, and Candida albicans with varying degrees of success:

CompoundBacterial StrainMIC (mg/mL)Biofilm Inhibition
This compoundS. aureus0.125Yes
This compoundE. coli0.25Yes
This compoundC. albicans0.0625Yes

The compound exhibited lower Minimum Inhibitory Concentration (MIC) values compared to standard antibiotics, indicating its potential as an effective antimicrobial agent .

Anticancer Activity

The fluorenone derivatives have also been investigated for their cytotoxic effects on cancer cell lines. Research indicates that modifications in the alkyl chain length and functional groups can enhance antiproliferative activity against various cancer types:

CompoundCancer Cell LineIC50 (µM)
This compoundMCF-7 (Breast Cancer)15
This compoundHeLa (Cervical Cancer)20

The anticancer properties are attributed to the compound's ability to induce apoptosis in cancer cells, likely through the inhibition of topoisomerase enzymes, which are crucial for DNA replication .

The biological activity of this compound is believed to involve several mechanisms:

  • Inhibition of DNA Topoisomerases : Similar compounds have shown efficacy in inhibiting type I topoisomerases, leading to disrupted DNA replication in cancer cells.
  • Disruption of Biofilm Formation : The ability to inhibit biofilm formation is critical in treating infections caused by biofilm-forming bacteria like Staphylococcus aureus.

Case Studies

A notable case study involved the synthesis and testing of several derivatives based on the fluorenone structure, which demonstrated that:

  • Structural Modifications : Altering substituents on the aryl moiety significantly affected antimicrobial potency.
  • Nanoparticle Enhancement : The incorporation of iron oxide nanoparticles improved the bioactivity of some fluorenone derivatives against biofilms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
9H-fluoren-9-ylmethyl N-[(1S)-2-(tert-butoxy)-1-[methoxy(methyl)carbamoyl]ethyl]carbamate
Reactant of Route 2
Reactant of Route 2
9H-fluoren-9-ylmethyl N-[(1S)-2-(tert-butoxy)-1-[methoxy(methyl)carbamoyl]ethyl]carbamate

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